molecular formula C7H4BrFN2 B572851 5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1207625-29-3

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B572851
M. Wt: 215.025
InChI Key: QDVFZSYKDIQJSD-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound . It’s a major category of compounds that show a wide range of biological activities . The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction .


Synthesis Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent fibroblast growth factor receptor inhibitors . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .


Molecular Structure Analysis

In the crystal structure of a related compound, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, fused six-membered pyridine and five-membered pyrrole rings form the essentially planar aza-indole skeleton .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Application Summary

“5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Results or Outcomes

Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Kinase Inhibition

Application Summary

5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that can transfer a phosphate group from ATP to a specific molecule, and they play a crucial role in various cellular processes. Abnormal kinase activity is often associated with diseases such as cancer and inflammation. Therefore, kinase inhibitors, which can block the activity of kinases, are valuable tools in the treatment of these diseases .

Future Directions

The research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could be an appealing lead compound beneficial to subsequent optimization .

properties

IUPAC Name

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVFZSYKDIQJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736384
Record name 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

CAS RN

1207625-29-3
Record name 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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